Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate is a derivative of diclofenac, which is considered one of the best drugs used as an anti-inflammatory agent . This compound is part of a group of new diclofenac derivatives that have been synthesized and contain bioactive moieties, such as triazole, oxadiazole, and thiadiazol .
Synthesis Analysis
The synthesis of new diclofenac derivatives, including Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate, was encouraged by the biological importance of diclofenac, such as its anti-inflammatory and antimicrobial activities . The starting materials for the synthesis were ethyl-[2-(2,6-dichloroanilino)phenyl]acetate (I) and [2-(2,6-dichloroanilino)phenyl]acetic acid hydrazide (II), prepared according to previous procedures .Molecular Structure Analysis
The molecular formula of Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate is C10H9Cl2NO3 . Its average mass is 262.089 Da and its monoisotopic mass is 260.995941 Da .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize harmful free radicals in the body, potentially reducing oxidative stress and preventing various health problems.
Analgesic Activity
Compounds with a thiazole ring have been used in the development of analgesic drug molecules . These drugs can help to relieve pain.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory properties . They could be used in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
Thiazole compounds have been found to have antimicrobial properties . They could be used in the development of new antibiotics.
Antifungal Activity
Thiazole derivatives have demonstrated antifungal properties . They could be used in the treatment of fungal infections.
Antiviral Activity
Compounds with a thiazole ring have been used in the development of antiviral drugs . They could potentially be used in the treatment of various viral diseases.
Diuretic Activity
Thiazole derivatives have shown diuretic properties . They could be used in the treatment of conditions like hypertension and edema where reducing fluid in the body is beneficial.
Antitumor or Cytotoxic Activity
Thiazole compounds have been found to have antitumor or cytotoxic properties . They could potentially be used in the development of new cancer treatments.
Mechanism of Action
Target of Action
Ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate is a derivative of diclofenac, which is known to primarily target the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling .
Mode of Action
The compound interacts with its targets, the COX-1 and COX-2 enzymes, by binding to their active sites . This binding inhibits the enzymes’ ability to convert arachidonic acid into prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the COX enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins. This results in a decrease in the production of these inflammatory mediators, thereby reducing inflammation and pain .
Pharmacokinetics
Diclofenac is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine . These properties may impact the bioavailability of the compound, but specific studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, the compound reduces the signaling of pain and inflammation at the cellular level .
properties
IUPAC Name |
ethyl 2-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-2-19-12(18)6-9-7-20-13(16-9)17-11-4-3-8(14)5-10(11)15/h3-5,7H,2,6H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUBXOMAPIGSKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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